Pyridoxine - 65-23-6

Pyridoxine

Catalog Number: EVT-280987
CAS Number: 65-23-6
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyridoxine is one of the naturally occurring vitamers of vitamin B6, an essential nutrient for a wide range of organisms including humans. [] It is a water-soluble vitamin that plays a vital role as a coenzyme in numerous enzymatic reactions, particularly in the metabolism of amino acids, carbohydrates, and lipids. [, ] It is also involved in the biosynthesis of neurotransmitters and porphyrins/heme. [] Pyridoxine is found in a variety of food sources such as meat, fish, poultry, fruits, and vegetables. []

Future Directions
  • Understanding the role of pyridoxine in thermal tolerance and cold adaptation in fish: Further research is needed to elucidate the exact mechanisms by which pyridoxine influences thermal tolerance in aquatic animals, opening avenues for developing strategies to enhance resilience in aquaculture. []
  • Exploring the use of high-dose pyridoxine as an anti-stress strategy in fish: Further investigation is needed to validate the efficacy and safety of using pyridoxine for stress mitigation in different fish species. []
  • Determining the optimum pyridoxine requirements for various aquaculture species: As research on pyridoxine requirements in aquaculture remains limited, future studies should focus on establishing the optimal dietary levels for different species to ensure optimal growth and health. []

Pyridoxine 4′-α-d-Glucoside

  • Compound Description: A naturally occurring form of pyridoxine found in some food sources where a glucose molecule is attached to the 4' position of pyridoxine. Research suggests it is hydrolyzed in the liver, potentially serving as a source of vitamin B6. []
  • Relevance: This compound is a glycosylated form of pyridoxine and demonstrates how pyridoxine can be modified in biological systems. []

Pyridoxine 5′-α-d-Glucoside

  • Compound Description: A pyridoxine derivative found in some food sources where a glucose molecule is attached to the 5' position of pyridoxine. Studies show it is efficiently hydrolyzed in the liver and does not hinder pyridoxine transport. []
  • Relevance: Similar to pyridoxine 4′-α-d-glucoside, this compound represents another glycosylated form of pyridoxine, showcasing its diverse metabolism. []
  • Compound Description: Isolated from rice bran, this compound is a pyridoxine derivative with a cellobiosyl group (two glucose molecules linked) attached at the 5' position. []
  • Relevance: This compound further highlights the prevalence of glycosylation as a modification of pyridoxine, particularly in natural sources like rice bran. []
  • Compound Description: This compound, also identified in rice bran, consists of a pyridoxine molecule with both a glucosyl and a cellobiosyl group attached at the 4' and 5' positions, respectively. []
  • Relevance: This compound, with its complex glycosylation pattern, emphasizes the structural diversity possible within pyridoxine derivatives. []
  • Compound Description: This pyridoxine derivative features a glucotriose (three glucose units linked) attached to the 5' position of pyridoxine, further demonstrating the complex glycosylation patterns possible. It was also isolated from rice bran. []
  • Relevance: This complex glycoside, alongside other pyridoxine-glycosides, suggests a potential role of these modifications in the storage or transport of pyridoxine in plants. []

Pyridoxal 5′-Phosphate (PLP)

  • Compound Description: The metabolically active form of vitamin B6. It acts as a coenzyme in numerous enzymatic reactions, particularly those involved in amino acid metabolism. []
  • Relevance: PLP is the active form of pyridoxine, formed through phosphorylation and oxidation. This highlights the crucial metabolic transformation pyridoxine undergoes to exert its biological functions. []

Pyridoxine 5'-Phosphate

  • Compound Description: A phosphorylated form of pyridoxine that serves as a precursor to pyridoxal 5'-phosphate (PLP). []
  • Relevance: This compound represents an intermediate in the metabolic pathway converting pyridoxine to its active form, PLP, further emphasizing the importance of phosphorylation in its activation. []

4′-Deoxypyridoxine

  • Compound Description: A pyridoxine analog lacking a hydroxyl group at the 4' position. While it can be converted into pyridoxal, it can also inhibit the growth of certain bacteria. []
  • Relevance: This compound highlights the importance of the 4' hydroxyl group in pyridoxine for its biological activity and showcases how structural modifications can lead to antagonistic effects. []

α-Aminoadipic Semialdehyde (AASA)

  • Compound Description: A metabolite whose levels are elevated in individuals with pyridoxine-dependent epilepsy due to a deficiency in the enzyme antiquitin (AASA dehydrogenase). []
  • Relevance: While not structurally similar to pyridoxine, AASA is a crucial biomarker for pyridoxine-dependent epilepsy, a condition effectively treated with pyridoxine supplementation. []

Adamantyl-pyridoxine conjugates

  • Compound Description: A series of synthetic compounds combining the adamantane cage structure with the pyridoxine scaffold, designed to explore their potential antimicrobial activity. []
  • Relevance: These synthetic conjugates demonstrate the potential of using the pyridoxine structure as a scaffold for developing new therapeutic agents by combining it with other pharmacophores. []

Cyclooctane-pyridoxine conjugates

  • Compound Description: Similar to the adamantyl conjugates, these synthetic compounds combine pyridoxine with a cyclooctane ring system to assess their potential as anti-infective agents. []
  • Relevance: These conjugates further exemplify the concept of using pyridoxine as a building block for developing novel pharmaceuticals by linking it with other pharmacologically active moieties. []
Source and Classification

Pyridoxine is primarily sourced from plant-based foods, where it is the principal vitamer of vitamin B6. In contrast, animal products predominantly contain pyridoxal phosphate, the active coenzyme form of vitamin B6. The classification of pyridoxine falls under the category of vitamins and more specifically as a member of the B-vitamin complex. Its chemical structure is characterized by a pyridine ring with hydroxymethyl and hydroxyl groups attached, making it a heterocyclic compound.

Synthesis Analysis

The synthesis of pyridoxine can be achieved through various methods. A notable approach involves the Oxazole method, which allows for the practical and efficient preparation of pyridoxine hydrochloride. This method utilizes ethoxyacetylacetone and cyanoacetamide as starting materials. The reaction conditions typically include controlled temperatures and specific pH levels to optimize yield and purity .

Another significant pathway for pyridoxine synthesis occurs in microorganisms. For instance, in Rhizobium species, pyridoxine is synthesized from 1-deoxy-D-xylulose and 4-hydroxy-L-threonine through enzymatic pathways that involve several key enzymes . Recent studies have reported fermentation processes yielding up to 1.95 g/L of pyridoxine by optimizing growth conditions such as temperature (37 °C) and pH (6.8) during fed-batch fermentation .

Molecular Structure Analysis

The molecular formula of pyridoxine is C₈H₁₁N₃O₃, with a molar mass of approximately 169.23 g/mol. Its structure consists of a pyridine ring (a six-membered aromatic ring containing nitrogen) with three functional groups: a hydroxymethyl group (-CH₂OH), a hydroxyl group (-OH), and an amino group (-NH₂). The spatial arrangement of these groups contributes to its biological activity.

Structural Characteristics

  • Pyridine Ring: Provides aromatic stability.
  • Hydroxymethyl Group: Enhances solubility in water.
  • Amino Group: Essential for interactions with enzymes involved in amino acid metabolism.

The three-dimensional conformation of pyridoxine allows it to act effectively as a cofactor in enzymatic reactions.

Chemical Reactions Analysis

Pyridoxine participates in various chemical reactions that are vital for its function as a coenzyme. One significant reaction involves its conversion into pyridoxal phosphate through phosphorylation, which is catalyzed by pyridoxal kinase. This active form is crucial for numerous enzymatic reactions, including transamination, decarboxylation, and racemization.

Key Reactions

  • Transamination: Pyridoxal phosphate acts as an amino group carrier in amino acid interconversion.
  • Decarboxylation: Facilitates the conversion of amino acids to amines.
  • Racemization: Converts L-amino acids to D-amino acids.

These reactions are essential for maintaining amino acid pools and synthesizing neurotransmitters such as serotonin and dopamine .

Mechanism of Action

The mechanism of action of pyridoxine primarily involves its role as a coenzyme in enzymatic reactions. Once converted to pyridoxal phosphate, it binds to enzyme active sites via its aldehyde group, forming a Schiff base with amino acid substrates. This binding facilitates the transfer of functional groups between molecules.

Mechanistic Insights

  • Enzyme Activation: Pyridoxal phosphate enhances enzyme specificity and efficiency.
  • Substrate Interaction: The formation of intermediates during reactions allows for precise modifications of substrates.
  • Cofactor Recycling: After participating in reactions, pyridoxal phosphate can be regenerated back to its active form.

This mechanism underscores the importance of pyridoxine in metabolic pathways involving amino acids and neurotransmitters.

Physical and Chemical Properties Analysis

Pyridoxine exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water; slightly soluble in alcohol.
  • Melting Point: Approximately 165 °C.
  • pH Stability: Stable at neutral pH but can degrade under acidic or alkaline conditions.

These properties are critical for its formulation in dietary supplements and pharmaceutical preparations .

Applications

Pyridoxine has diverse applications across various fields:

  • Nutritional Supplements: Commonly used to prevent or treat vitamin B6 deficiency.
  • Pharmaceuticals: Utilized in formulations for neurological disorders due to its role in neurotransmitter synthesis.
  • Food Industry: Added to fortified foods to enhance nutritional value.
  • Research: Studied for its effects on metabolic pathways and potential therapeutic roles in diseases such as depression and cardiovascular disorders.
Introduction to Pyridoxine

Historical Discovery and Nomenclature

The identification of pyridoxine emerged from nutritional research in the early 20th century focused on resolving deficiency diseases. In 1934, Hungarian-American biochemist Paul György distinguished a new dietary factor essential for preventing a specific dermatitis in rats, which he initially termed "vitamin B₆" to differentiate it from then-known vitamins B₁ (thiamine) and B₂ (riboflavin) [1] [10]. This factor was initially described as the "rat acrodynia factor" or "antidermatitis factor" in nutritional literature. The isolation of the pure compound occurred in 1938 when György's group successfully crystallized it from rice bran and liver extracts. The following year (1939), American chemist Samuel Lepkovsky achieved the same feat independently [7] [10].

The elucidation of its chemical structure and subsequent synthesis in 1939 by Karl Folkers and his team at Merck & Co. confirmed it as a pyridine derivative, leading to the adoption of the name "pyridoxine" [1] [10]. This name specifically reflects its structural classification: "pyrid" indicating the pyridine ring core, "ox" signifying the oxygen-containing groups, and "ine" denoting its amine-like character. As research progressed, it became evident that pyridoxine represented only one form of a group of related compounds exhibiting vitamin B₆ activity. This group, collectively termed vitamin B₆, includes pyridoxine (PN, an alcohol), pyridoxal (PL, an aldehyde), pyridoxamine (PM, an amine), and their respective 5'-phosphate esters (PNP, PLP, PMP) [1] [3] [7]. The metabolically active coenzyme form, pyridoxal 5'-phosphate (PLP), was identified later, solidifying the understanding of pyridoxine as a precursor to the biologically essential cofactor [3] [7].

Chemical Structure and Isomeric Forms

Pyridoxine, chemically designated as 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol, belongs to the organic class of pyridoxines (pyridoxal derivatives with a hydroxymethyl group replacing the carbaldehyde group at position 2) [8]. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol [1] [8]. The core structure consists of a pyridine ring substituted at positions 3, 4, and 5. Key substituents include:

  • A phenolic hydroxyl group (-OH) at position 3.
  • A hydroxymethyl group (-CH₂OH) at position 4.
  • Another hydroxymethyl group (-CH₂OH) at position 5.
  • A methyl group (-CH₃) at position 2 [1] [3] [8].

Pyridoxine is one of several naturally occurring vitamers within the vitamin B₆ group. These vitamers are structural isomers differing at the carbon-4 functional group on the pyridine ring:

  • Pyridoxine (PN): Features a hydroxymethyl group at C4 and a hydroxyl group at C3. This is the form commonly used in supplements and fortification due to its stability.
  • Pyridoxal (PL): Features an aldehyde group (-CHO) at C4 and a hydroxyl group at C3.
  • Pyridoxamine (PM): Features an aminomethyl group (-CH₂NH₂) at C4 and a hydroxyl group at C3 [1] [3] [7].

Each of these vitamers can be phosphorylated at the 5'-hydroxymethyl group, giving rise to:

  • Pyridoxine 5'-phosphate (PNP)
  • Pyridoxal 5'-phosphate (PLP) - The biologically active coenzyme form involved in >140 enzymatic reactions.
  • Pyridoxamine 5'-phosphate (PMP) [1] [3] [7]

Interconversion between these forms occurs enzymatically within cells. Pyridoxal kinase phosphorylates PN, PL, and PM. Pyridoxine 5'-phosphate oxidase then catalyzes the oxidation of PNP and PMP to PLP, the ultimate cofactor [3] [7]. Degradation of PLP occurs primarily via irreversible oxidation to 4-pyridoxic acid, the main excretory metabolite [3] [8]. The structural relationships and conversions are summarized below:

Table 1: Vitamin B₆ Vitamers: Structure, Properties, and Roles

VitamerChemical NameC4 Functional Group5'-Phosphate FormPrimary Role/SignificanceMolecular Weight (g/mol)
Pyridoxine (PN)4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol-CH₂OHPNPStable supplemental form; precursor to PLP169.18
Pyridoxal (PL)3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde-CHOPLPDirect precursor to the active coenzyme PLP167.16
Pyridoxamine (PM)4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol-CH₂NH₂PMPImportant in transamination reactions168.19
Pyridoxal 5'-Phosphate (PLP)Phosphorylated PL-CHO-Metabolically active coenzyme for >140 enzymes247.14
4-Pyridoxic Acid3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid-COOH-Primary catabolic end-product; excreted in urine183.15

Natural Occurrence in Dietary Sources

Pyridoxine and other vitamin B₆ vitamers are widely distributed in foods, although their specific forms and concentrations vary significantly between animal and plant sources. Humans cannot synthesize vitamin B₆ and must obtain it from their diet or, to a minor extent, from gut microbial synthesis [1] [7]. The bioavailability of B₆ also varies depending on the food matrix and vitamer form, with PLP generally being well absorbed.

  • Animal Sources (Rich Sources; predominantly PLP and PL):
  • Meat & Poultry: Excellent sources. Beef liver is exceptionally rich (approx. 0.9 mg per 3 oz serving). Other meats like chicken breast (approx. 0.5 mg per 3 oz) and turkey (approx. 0.4 mg per 3 oz) are also significant contributors [1] [6] [9].
  • Fish & Seafood: Particularly high levels are found in fatty fish. Tuna (yellowfin: approx. 0.9 mg per 3 oz), salmon (sockeye: approx. 0.6 mg per 3 oz), and mollusks like whelks (approx. 0.55 mg per 3 oz) are top sources [1] [6] [9]. Crustaceans (e.g., shrimp) contain lower but still notable amounts.
  • Dairy & Eggs: Milk provides about 0.1 mg per cup, primarily as PLP bound to whey proteins. Ricotta cheese, due to its high whey content, is one of the better cheese sources. Eggs provide approx. 0.1 mg of B₆ per two eggs [1] [6].

  • Plant Sources (Variable; predominantly PN and PN-glycosides):

  • Legumes: Chickpeas (garbanzo beans) are a standout plant source, providing approx. 1.1 mg per cup (canned) [1] [9]. Other beans (e.g., kidney beans, lentils) also contribute.
  • Starchy Vegetables: Potatoes (with skin), sweet potatoes, and squash are good sources. One medium sweet potato provides approx. 0.3 mg [1] [6].
  • Non-Citrus Fruits: Bananas are a well-known source (approx. 0.4 mg per medium banana). Avocados (approx. 0.4 mg per fruit), dates, mangoes, and pineapple also contain useful amounts [1] [6] [9].
  • Green Leafy Vegetables: Spinach, kale, and other dark greens provide B₆ (approx. 0.2 mg per cup cooked spinach), along with other vitamins and minerals [6] [9].
  • Nuts and Seeds: Sunflower seeds, pistachios, and walnuts are moderate sources [1] [7].
  • Whole Grains: Brown rice, oats, and wheat germ contain vitamin B₆, although milling significantly reduces the content in refined grains [1] [7].

  • Fortified Foods (Significant Source; added as PN hydrochloride):

  • Breakfast Cereals: Often fortified with pyridoxine hydrochloride, providing a substantial portion of the RDA per serving (e.g., 0.4 - 2.0 mg or more per serving) [1] [6] [7].
  • Enriched Flour and Rice: In some countries, refined grain products are enriched with B vitamins, including pyridoxine, to replace losses during processing [1] [7].

Table 2: Representative Dietary Sources of Vitamin B₆ (Pyridoxine Equivalents)

Food SourceServing SizeEstimated Vitamin B₆ Content (mg)Primary Vitamer(s) PresentRelative Bioavailability
Beef Liver (cooked)3 oz (85g)0.9PLP, PLHigh
Yellowfin Tuna (cooked)3 oz (85g)0.9PLP, PLHigh
Sockeye Salmon (cooked)3 oz (85g)0.6PLP, PLHigh
Chicken Breast (cooked)3 oz (85g)0.5PLP, PLHigh
Chickpeas (canned)1 cup (165g)1.1PN (some glycosides)Moderate*
Turkey (cooked)3 oz (85g)0.4PLP, PLHigh
Banana1 medium (118g)0.4PNModerate
Fortified Breakfast Cereal1 serving (varies)0.4 - 2.0+PN (hydrochloride)High
Sweet Potato (baked)1 medium (114g)0.3PNModerate
Spinach (cooked)1 cup (180g)0.2PNModerate
Avocado1 whole (201g)0.4PNModerate
Milk (1%)1 cup (244g)0.1PLP (bound)High
White Rice, enriched (cooked)1 cup (158g)0.1PN (added)High

*Bioavailability from plant sources can be reduced by glycosylation (e.g., pyridoxine-β-D-glucoside in legumes, grains) which requires enzymatic cleavage for absorption. Processing (e.g., milling grains, canning) can also impact B₆ content [1] [7].

Properties

CAS Number

65-23-6

Product Name

Pyridoxine

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3

InChI Key

LXNHXLLTXMVWPM-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CO)CO

Solubility

79 mg/mL

Synonyms

Pyridoxin
Pyridoxine
Pyridoxine Hydrochloride
Pyridoxol
Pyridoxol Hydrochloride
Rodex

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO

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